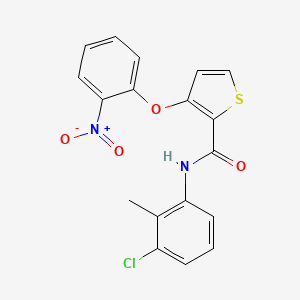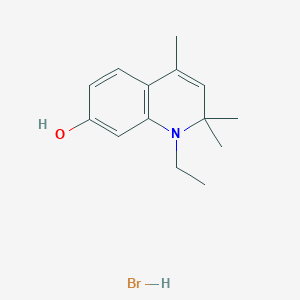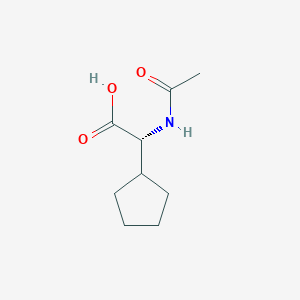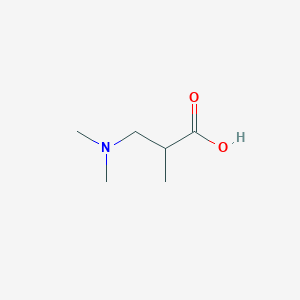
(5-Tert-butyl-1,3-oxazol-2-yl)methanol
Vue d'ensemble
Description
“(5-Tert-butyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process begins with a mixture of 2-chloromethyl-5-t-butyloxazole, Cs2CO3, and acetic acid in acetonitrile, which is heated at 65°C overnight . The solvent is then removed under reduced pressure, and the residue is partitioned between water and EtOAc . The aqueous layer is extracted with ethyl acetate, and the combined EtOAc solution is dried over MgSO4 and concentrated to an oil . This oil is dissolved in methanol and added with a solution of NaOH in water, and the mixture is stirred at room temperature overnight . After removing methanol under reduced pressure, the aqueous layer is extracted with EtOAc . The combined EtOAc solution is dried over MgSO4 and concentrated to give 2-hydroxymethyl-5-t-butyloxazole as oil .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO2/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 . This indicates that the molecule consists of a tert-butyl group attached to the 5-position of an oxazole ring, with a methanol group attached to the 2-position of the ring .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 155.19 .Applications De Recherche Scientifique
Copper-Catalyzed Synthesis of 1,3-Oxazines
A copper(II)-catalyzed multi-component approach for the synthesis of 1,3-oxazines at room temperature utilizes methanol as the solvent and carbon source. This method highlights an environmentally friendly process for synthesizing oxazine derivatives, potentially including (5-Tert-butyl-1,3-oxazol-2-yl)methanol, without requiring an inert atmosphere or carcinogenic formaldehyde (Paran J. Borpatra, Mohit L. Deb, P. Baruah, 2018).
Intramolecular Cyclization in Organic Synthesis
In the field of organic synthesis, the treatment of specific benzene derivatives with potassium hydroxide in alcohols like methanol can lead to intramolecular cyclization, yielding complex cyclic compounds. This process underscores the role of this compound in facilitating the formation of structurally diverse molecules (H. Sasaki, T. Kitagawa, 1987).
Catalytic Activity in Oxidation Reactions
Research on iron(III) catecholate complexes in methanol has shown that systems similar to this compound can exhibit efficient catalytic activity in oxidation reactions. This application is crucial for the development of green chemistry solutions in catalysis (M. Duda, M. Pascaly, B. Krebs, 1997).
Antiradical Activity in Chemical Compounds
The reaction of benzoxazole-2-thione with compounds like 3,5-di-tert-butyl-4-hydroxybenzylacetate in methanol leads to products with significant antiradical activity. This finding is vital for the development of new antioxidants and therapeutic agents (D. R. Gataullina, D. R. Mogilevtseva, G. N. Nugumanova, et al., 2017).
Development of Novel Organic Materials
Studies on oxidations of silyloxymethyl cyclopentenols, similar in structure to this compound, have contributed to the understanding of molecular transformations that are essential for developing novel organic materials with potential applications in material science and engineering (A. Gimazetdinov, A. Z. Al’mukhametov, V. V. Loza, et al., 2018).
Safety and Hazards
“(5-Tert-butyl-1,3-oxazol-2-yl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(5-tert-butyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGORQZWUQNACLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279085 | |
| Record name | 5-(1,1-Dimethylethyl)-2-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252662-39-8 | |
| Record name | 5-(1,1-Dimethylethyl)-2-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252662-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl)-2-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-tert-butyl-1,3-oxazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)


![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
![6-(4-Fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B3119606.png)








